An In-depth Technical Guide to 4-(2-chloro-9H-purin-6-yl)morpholine: A Privileged Scaffold in Kinase Inhibition
An In-depth Technical Guide to 4-(2-chloro-9H-purin-6-yl)morpholine: A Privileged Scaffold in Kinase Inhibition
This guide provides a comprehensive technical overview of 4-(2-chloro-9H-purin-6-yl)morpholine (CAS 4010-81-5), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its synthesis, explore its likely mechanism of action grounded in established principles of kinase inhibition, and provide detailed, field-proven protocols for its biological evaluation.
Introduction: The Convergence of Purine and Morpholine Scaffolds
The confluence of a purine core and a morpholine moiety in 4-(2-chloro-9H-purin-6-yl)morpholine places it within a class of compounds known as "privileged structures."[1] Purine analogs are foundational in therapeutics, often mimicking endogenous signaling molecules to interact with a variety of cellular targets.[2] The morpholine ring, far from being a mere solubilizing group, is a key pharmacophore in numerous approved drugs, enhancing potency and conferring favorable pharmacokinetic properties.[1][3] This unique combination strongly suggests the potential of 4-(2-chloro-9H-purin-6-yl)morpholine as a modulator of critical cellular signaling pathways, particularly those regulated by protein kinases.
Table 1: Physicochemical Properties of 4-(2-chloro-9H-purin-6-yl)morpholine
| Property | Value | Source |
| CAS Number | 4010-81-5 | [4] |
| Molecular Formula | C₉H₁₀ClN₅O | [5] |
| Molecular Weight | 240.66 g/mol | [6] |
| Synonyms | 2-chloro-6-(4-morpholinyl)-9H-purine | [4] |
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine is most efficiently achieved through a selective nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available 2,6-dichloropurine. This strategy leverages the differential reactivity of the two chlorine atoms on the purine ring. The chlorine at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This heightened reactivity at C6 is a well-documented phenomenon in purine chemistry.[7][8]
The proposed synthetic workflow is as follows:
Caption: Synthetic workflow for 4-(2-chloro-9H-purin-6-yl)morpholine.
Detailed Experimental Protocol for Synthesis
This protocol is a robust, self-validating method for the synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine.
Materials:
-
2,6-Dichloropurine
-
Morpholine
-
Ethanol (or other suitable polar aprotic solvent like DMF)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropurine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by triethylamine (1.2 equivalents). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product and triethylamine hydrochloride may form.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The structural resemblance of 4-(2-chloro-9H-purin-6-yl)morpholine to a large class of known kinase inhibitors strongly suggests its role as an ATP-competitive inhibitor, likely targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[9][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11]
The morpholine moiety is particularly significant in this context. The oxygen atom within the morpholine ring is known to form a critical hydrogen bond with the hinge region of the kinase domain of PI3K, a feature essential for high-potency inhibition.[12] The purine core mimics the adenine ring of ATP, allowing the compound to compete for the ATP-binding site of the kinase.
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR pathway.[2]
In Vitro Biological Evaluation: Protocols for Characterization
To validate the hypothesized mechanism of action and quantify the biological activity of 4-(2-chloro-9H-purin-6-yl)morpholine, a series of in vitro assays are recommended.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay directly measures the enzymatic activity of a target kinase (e.g., PI3K isoforms) and the inhibitory effect of the compound.[13] The principle involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[9]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the target PI3K enzyme, its lipid substrate (e.g., PIP2), and ATP in a suitable kinase buffer.[4]
-
Inhibitor Addition: Add varying concentrations of 4-(2-chloro-9H-purin-6-yl)morpholine to the reaction mixture.
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Detection: Add the Kinase Detection Reagent to convert the produced ADP into ATP, which then generates a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated from the dose-response curve.
Cell-Based Assay: Western Blot for Phospho-Akt
This assay assesses the compound's ability to inhibit the PI3K/Akt pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.[14]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, U87MG) and treat the cells with various concentrations of 4-(2-chloro-9H-purin-6-yl)morpholine for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein. It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation. A parallel blot for total Akt should be performed as a loading control.
Conclusion and Future Directions
4-(2-chloro-9H-purin-6-yl)morpholine is a promising scaffold for the development of targeted therapeutics. Its synthesis is straightforward, and its structure strongly implicates it as an inhibitor of the PI3K/Akt/mTOR pathway. The provided protocols offer a robust framework for its synthesis and comprehensive biological characterization. Future research should focus on determining its isoform selectivity across the PI3K family, evaluating its efficacy in various cancer cell lines, and exploring further structural modifications to optimize its potency and pharmacokinetic profile.
References
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Petrovskyi, D., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. PubMed. Available at: [Link]
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Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Available at: [Link]
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Wang, X., et al. (2019). Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. PubMed. Available at: [Link]
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Popova, E. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. NIH. Available at: [Link]
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Bawa, S., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
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